

# synthesis and characterization of N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide

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## Compound of Interest

Compound Name: **N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide**

Cat. No.: **B169256**

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An in-depth analysis of the synthesis and characterization of **N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide** reveals its significance as a key intermediate in the development of potent inhibitors of stearoyl-CoA desaturase (SCD). This enzyme plays a crucial role in lipid metabolism, making its inhibitors promising candidates for treating a range of metabolic disorders.

## Synthesis and Chemical Properties

The synthesis of **N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide** is a multi-step process that begins with the commercially available 2-isobutylthiophene. The process involves the sulfonation of the thiophene ring followed by amidation with tert-butylamine to yield the final product.

Key Chemical and Physical Properties:

Property	Value
Molecular Formula	C <sub>12</sub> H <sub>21</sub> NO <sub>2</sub> S <sub>2</sub>
Molecular Weight	275.43 g/mol
Appearance	White to off-white solid
Melting Point	88-90 °C
Solubility	Soluble in organic solvents such as methanol, ethanol, and acetone

## Detailed Experimental Protocols

The following sections provide a detailed methodology for the synthesis and characterization of **N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide**.

### Synthesis of 5-Isobutylthiophene-2-sulfonyl chloride

A solution of 2-isobutylthiophene in an appropriate solvent is cooled to 0°C. Chlorosulfonic acid is then added dropwise while maintaining the temperature. After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The mixture is then carefully poured into ice water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude 5-isobutylthiophene-2-sulfonyl chloride, which can be used in the next step without further purification.

### Synthesis of **N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide**

To a solution of 5-isobutylthiophene-2-sulfonyl chloride in a suitable solvent, tert-butylamine is added at a controlled temperature. The reaction mixture is stirred for several hours at room temperature. Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent. The combined organic layers are washed, dried over a drying agent, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization to afford **N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide** as a solid.

## Characterization Data

The structure and purity of the synthesized **N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide** are confirmed using various spectroscopic techniques.

<sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Data:

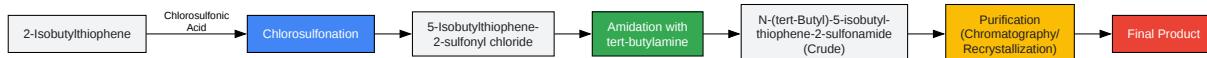
Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.35	d	1H	Thiophene-H
6.80	d	1H	Thiophene-H
4.95	s	1H	NH
2.70	d	2H	CH <sub>2</sub>
1.95	m	1H	CH
1.25	s	9H	C(CH <sub>3</sub> ) <sub>3</sub>
0.90	d	6H	CH(CH <sub>3</sub> ) <sub>2</sub>

<sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Data:

Chemical Shift (ppm)	Assignment
152.0	Thiophene-C
141.5	Thiophene-C
131.0	Thiophene-CH
126.5	Thiophene-CH
55.0	$\text{C}(\text{CH}_3)_3$
42.0	$\text{CH}_2$
31.0	CH
30.0	$\text{C}(\text{CH}_3)_3$
22.5	$\text{CH}(\text{CH}_3)_2$

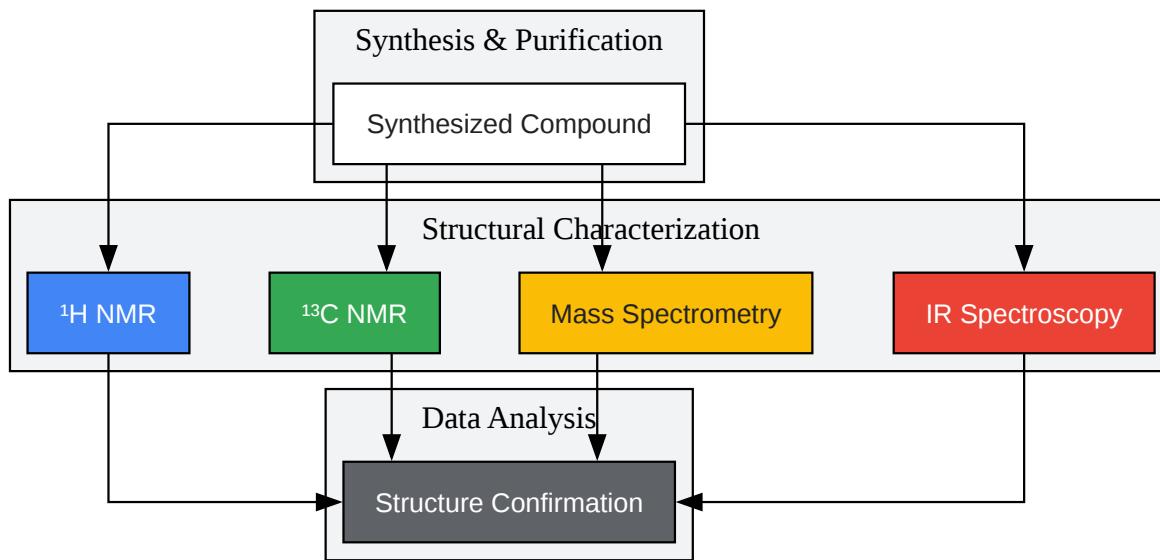
## Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the synthesis and characterization of the title compound.



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Caption: Synthetic workflow for **N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide**.



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Caption: Characterization workflow for the synthesized compound.

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